5-Bromo-2-methylquinoline: A Technical Guide for Chemical Research and Development
5-Bromo-2-methylquinoline: A Technical Guide for Chemical Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-methylquinoline, also known as 5-bromoquinaldine, is a substituted quinoline that serves as a critical building block in organic synthesis and medicinal chemistry. The quinoline scaffold is a privileged structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 5-position and a methyl group at the 2-position makes 5-Bromo-2-methylquinoline a versatile precursor for the synthesis of more complex molecular architectures. The bromine atom provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery programs.
This technical guide provides comprehensive information on the properties, synthesis, reactivity, and experimental applications of 5-Bromo-2-methylquinoline.
Chemical Properties and Identifiers
5-Bromo-2-methylquinoline is a solid, typically appearing as a white to off-white crystalline powder at room temperature. Its core chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 54408-52-5 | [1] |
| Molecular Formula | C₁₀H₈BrN | [1] |
| Molecular Weight | 222.08 g/mol | [1] |
| IUPAC Name | 5-bromo-2-methylquinoline | |
| Synonym | 5-Bromoquinaldine | |
| Boiling Point | 299.7 °C | |
| Melting Point | Data not readily available. Similar compounds like 6-Bromo-2-methylquinoline melt at 101-105 °C, and 5-Bromoquinoline melts at 43-48 °C. |
Synthesis of 5-Bromo-2-methylquinoline
The synthesis of 5-Bromo-2-methylquinoline is typically achieved through the electrophilic bromination of 2-methylquinoline (quinaldine). The quinoline ring system undergoes electrophilic substitution, and the position of bromination can be controlled by the choice of reagents and reaction conditions. A common and effective method involves the use of N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, which promotes regioselective bromination at the C5 position.
Experimental Protocol: Synthesis via Electrophilic Bromination
This protocol is adapted from a similar, well-established procedure for the bromination of isoquinoline.[2]
Materials:
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2-Methylquinoline (1 equivalent)
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Concentrated Sulfuric Acid (96%)
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N-Bromosuccinimide (NBS, 1.1 equivalents), recrystallized
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Crushed Ice
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Ammonia solution (25% aq.)
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Diethyl ether
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer and an internal thermometer, charge concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
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Addition of Substrate: Slowly add 2-methylquinoline (1 eq.) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 30°C.
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Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.
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Bromination: Add recrystallized N-Bromosuccinimide (1.1 eq.) portion-wise to the vigorously stirred solution. Maintain the internal temperature between -25°C and -20°C throughout the addition.
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Reaction: Stir the reaction mixture efficiently for 2-3 hours at -20°C, followed by an additional 3 hours at -18°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Pour the reaction mixture onto crushed ice (approx. 1 kg per 300 mL of acid).
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Neutralization: Adjust the pH of the resulting mixture to ~9.0 using 25% aqueous ammonia. Keep the flask in an ice-water bath to maintain the temperature below 25°C during neutralization.
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Extraction: Transfer the alkaline suspension to a separatory funnel and extract with diethyl ether (3 x volumes).
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Purification: Combine the organic phases, wash with 1M NaOH and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Final Product: Purify the crude solid by column chromatography (silica gel) or recrystallization to obtain pure 5-Bromo-2-methylquinoline.
Reactivity and Applications in Drug Development
The true utility of 5-Bromo-2-methylquinoline in research and development lies in its capacity as a versatile synthetic intermediate. The carbon-bromine bond at the 5-position is a prime site for functionalization via transition metal-catalyzed cross-coupling reactions.
Key Reactions:
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Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond by reacting with an organoboron compound (e.g., arylboronic acid) to synthesize 5-aryl-2-methylquinolines.[3]
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Sonogashira Coupling: Introduction of alkynyl groups.
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Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond to introduce various amino functionalities.
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Nucleophilic Aromatic Substitution (SNAAr): The bromine can be displaced by strong nucleophiles under specific conditions.
These transformations allow for the construction of diverse molecular libraries based on the 2-methylquinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
